2-Isopropyl-1-methoxy-4-methylbenzene

Gas Chromatography Retention Index Isomer Separation

2-Isopropyl-1-methoxy-4-methylbenzene (CAS 31574-44-4), also systematically named 2-isopropyl-4-methylanisole and known as isothymol methyl ether, is a C11H16O aromatic monoterpenoid ether with a molecular weight of 164.24 g/mol. It belongs to the alkyl-anisole subclass of fragrance ingredients and is structurally isomeric with thymol methyl ether (2-isopropyl-5-methylanisole, CAS 1076-56-8) and carvacrol methyl ether (4-isopropyl-2-methoxy-1-methylbenzene, CAS 6379-73-3).

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 31574-44-4
Cat. No. B1581372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-1-methoxy-4-methylbenzene
CAS31574-44-4
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(C)C
InChIInChI=1S/C11H16O/c1-8(2)10-7-9(3)5-6-11(10)12-4/h5-8H,1-4H3
InChIKeyCVUAHQAQHICPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-1-methoxy-4-methylbenzene (CAS 31574-44-4): Procurement-Relevant Identity and Baseline Characterization


2-Isopropyl-1-methoxy-4-methylbenzene (CAS 31574-44-4), also systematically named 2-isopropyl-4-methylanisole and known as isothymol methyl ether, is a C11H16O aromatic monoterpenoid ether with a molecular weight of 164.24 g/mol [1]. It belongs to the alkyl-anisole subclass of fragrance ingredients and is structurally isomeric with thymol methyl ether (2-isopropyl-5-methylanisole, CAS 1076-56-8) and carvacrol methyl ether (4-isopropyl-2-methoxy-1-methylbenzene, CAS 6379-73-3) [2]. The compound occurs naturally in galbanum resinoid (Ferula galbaniflua) and select Lamiaceae essential oils, and is employed primarily as a fragrance ingredient in fine perfumery for green, herbal-spicy olfactory contributions [3]. Its RIFM safety assessment, conducted across seven human health endpoints, cleared all endpoints using target data, read-across analogs, and/or Threshold of Toxicological Concern (TTC) approaches, with a Cramer Class III (High) classification and an extremely low worldwide volume of use (<0.1 metric tons per year) [2].

Why 2-Isopropyl-1-methoxy-4-methylbenzene Cannot Be Generically Substituted by Other Alkyl-Anisole Isomers


The three isomeric methyl-isopropyl-anisoles—isothymol methyl ether (target), thymol methyl ether, and carvacrol methyl ether—share the identical molecular formula (C11H16O) and molecular weight (164.24 g/mol) but differ critically in the ring position of the methoxy, methyl, and isopropyl substituents [1]. This positional isomerism produces measurably distinct chromatographic retention behavior, divergent physical properties including boiling point and flash point, and differential natural abundance patterns in botanically sourced materials [2]. In the RIFM safety assessment framework, the target compound required endpoint-specific read-across to different structural analogs: genotoxicity was evaluated using carvacrol methyl ether (CAS 6379-73-3), while skin sensitization relied on p-methylanisole (CAS 104-93-8)—demonstrating that no single isomer serves as a universal surrogate across all safety endpoints [3]. Consequently, procurement of the incorrect isomer for a formulation or analytical standard risks introducing chromatographic misidentification, altered fragrance performance, and unsupported toxicological assumptions.

2-Isopropyl-1-methoxy-4-methylbenzene: Quantitative Differentiation Evidence Against Closest Analogs


Chromatographic Resolution: GC Retention Index Differentiation of Isothymol Methyl Ether from Thymol and Carvacrol Methyl Ethers in a Single Galbanum Analysis

In a single GC-MS/FID analysis of galbanum resinoid volatile fraction on an apolar column with alkane-based retention index (RI) calibration, the three isomeric methyl-isopropyl-anisoles eluted as fully resolved peaks with distinct RI values: isothymol methyl ether (target) at RI 1233, thymol methyl ether at RI 1236, and carvacrol methyl ether at RI 1247 [1]. The RI difference between the target compound and its closest-eluting isomer (thymol methyl ether) is 3 index units, sufficient for unambiguous chromatographic identification. The relative abundance in galbanum also differed: isothymol methyl ether constituted 0.2% of the volatile fraction versus 0.1% for thymol methyl ether and 1.1% for carvacrol methyl ether [1]. On an independent HP-5MS column, isothymol methyl ether was reported at Kovats index 1244 [2], while thymol methyl ether was reported at Kovats index 1265 on HP-5 [3], confirming a consistent and systematic RI difference of approximately 21–29 units between these two isomers across independent studies.

Gas Chromatography Retention Index Isomer Separation

Physical Property Differentiation: Boiling Point and Flash Point Gap Between Isothymol Methyl Ether and Thymol Methyl Ether

Isothymol methyl ether (target) exhibits a boiling point of 229.4 °C at 760 mmHg and a flash point of 81.6 °C [1], whereas thymol methyl ether (CAS 1076-56-8) exhibits a lower boiling point of 214–216 °C and a substantially lower flash point of 51 °C . The boiling point difference of approximately 13–15 °C and the flash point gap of approximately 30 °C are consistent with positional isomer effects on intermolecular interactions. The density of isothymol methyl ether is 0.913 g/cm³ compared to approximately 0.94 g/cm³ for thymol methyl ether , representing a ~2.9% difference. The refractive index of isothymol methyl ether (not directly available for the target, but carvacrol methyl ether, another isomer, shows n20/D 1.505 and density 0.936 g/mL at 20 °C ) further distinguishes these isomers as analytically separable entities by routine physicochemical measurement.

Physicochemical Properties Boiling Point Flash Point Process Safety

Differential Toxicological Read-Across Strategy: Endpoint-Specific Analog Selection Reveals Non-Interchangeability of Isomers

The RIFM safety assessment for isothymol methyl ether employed an endpoint-specific read-across strategy that selected different structural analogs for different toxicological endpoints [1]. For genotoxicity evaluation, the chosen read-across analog was 4-isopropyl-2-methoxy-1-methylbenzene (carvacrol methyl ether, CAS 6379-73-3)—an isomer with the methoxy group ortho to the methyl group rather than para as in the target compound. For skin sensitization, a structurally simpler analog, p-methylanisole (CAS 104-93-8), lacking the isopropyl substituent entirely, was employed [1]. This differential analog selection across endpoints demonstrates that positional isomerism produces meaningful differences in predicted toxicological behavior. All seven human health endpoints (genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, skin sensitization, phototoxicity/photoallergenicity, local respiratory toxicity, and environmental toxicity) were ultimately cleared, with the compound classified as Cramer Class III (High) [1]. The worldwide volume of use is <0.1 metric tons per year with a 95th percentile total systemic exposure of 0.0000007 mg/kg/day [1], placing it in the low-exposure category where TTC-based safety determinations apply.

Safety Assessment Read-Across Genotoxicity Skin Sensitization

Natural Occurrence Profile: Differential Abundance of Isothymol Methyl Ether Across Plant Species Versus Its Isomers

Isothymol methyl ether occurs as a minor but consistent constituent in several botanically important essential oils. In galbanum resinoid, it constitutes 0.2% of the volatile fraction alongside thymol methyl ether (0.1%) and carvacrol methyl ether (1.1%) [1]. In Crithmum maritimum (sea fennel) oil, it is reported at 0.30% [2]. In Thymus pulegioides essential oil, isothymol methyl ether is a major component at 10.45%, co-occurring with thymol methyl ether at 11.19% [3]. In Satureja spicigera essential oil from Turkey, isothymol methyl ether levels range from 3.65% to 11.98% across developmental stages, and notably, its concentration increases during the vegetation period while carvacrol content decreases—indicating a distinct biosynthetic trajectory and chemotype-specific accumulation pattern [4]. This contrasts with thymol methyl ether, which is more commonly associated with Thymus and Origanum species, and carvacrol methyl ether, which predominates in oregano-type oils.

Natural Product Chemistry Essential Oil Composition Botanical Authentication

2-Isopropyl-1-methoxy-4-methylbenzene: Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for GC-MS Identification of Galbanum and Lamiaceae Essential Oil Constituents

Given the demonstrated co-occurrence of isothymol methyl ether with thymol and carvacrol methyl ethers in galbanum resinoid at RI values differing by as little as 3 index units [1], high-purity 2-isopropyl-1-methoxy-4-methylbenzene (≥98%) is essential as a certified reference standard for unambiguous chromatographic peak assignment in GC-MS and GC-FID quality control workflows. The independent confirmation of Kovats RI values (1244 on HP-5MS [2]) provides orthogonal identification parameters to supplement mass spectral library matching, enabling confident discrimination from its co-eluting positional isomers in complex natural product matrices.

Fragrance Formulation Requiring Galbanum-Type Green-Herbal Character with Documented Low-Exposure Safety Clearance

For fine fragrance formulations targeting green, herbal-spicy, and galbanum-like odor profiles, 2-isopropyl-1-methoxy-4-methylbenzene offers a synthetically accessible single aroma chemical with a completed RIFM safety assessment clearing all seven human health endpoints [3]. Its extremely low systemic exposure (0.0000007 mg/kg/day at the 95th percentile) and worldwide volume of use below 0.1 metric tons per year [3] position it specifically for niche and artisanal perfumery applications where ingredient traceability and safety documentation are procurement prerequisites, rather than for high-volume functional fragrance where alternative isomers with larger safety data packages may be preferred.

Chemotaxonomic Authentication of Thymus and Satureja Species Based on Methyl Ether Isomer Ratios

The differential accumulation pattern of isothymol methyl ether versus thymol methyl ether and carvacrol methyl ether in Thymus pulegioides (where the two methyl ethers occur at ~10–11% each) and Satureja spicigera (where isothymol methyl ether increases from 3.65% to 11.98% during maturation while carvacrol decreases [4]) provides a quantitative basis for chemotype classification. Procurement of authenticated isothymol methyl ether reference material enables botanical authenticity testing laboratories to establish isomer ratio benchmarks for species and chemotype identification, supporting quality assurance of commercial essential oils.

Organic Synthesis Intermediate Requiring Specific Regiochemical Methyl-Isopropyl-Anisole Scaffold

As an intermediate in organic syntheses with a purity specification of 98% minimum [5], 2-isopropyl-1-methoxy-4-methylbenzene provides a regiochemically defined scaffold where the methoxy group is para to the methyl substituent and the isopropyl group occupies the ortho position relative to the methoxy. This specific substitution pattern—distinct from both thymol methyl ether (methoxy ortho to isopropyl) and carvacrol methyl ether (methoxy ortho to methyl)—enables downstream functionalization at predictable ring positions, making correct isomer selection critical for synthetic route fidelity.

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